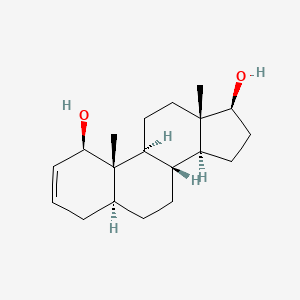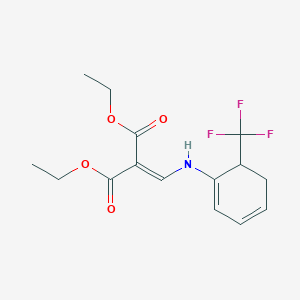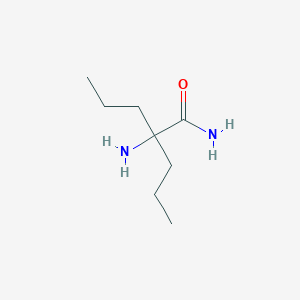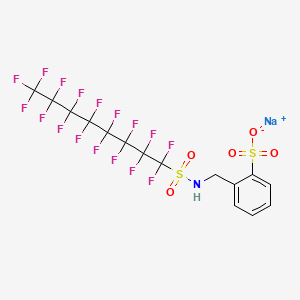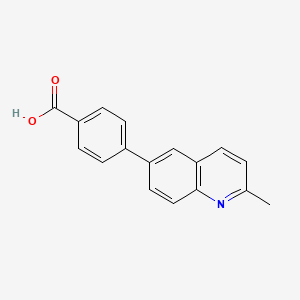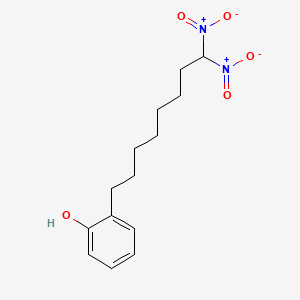![molecular formula C50H44N2 B13821704 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is an organic compound known for its unique photophysical properties. It is often used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solid-state lasers .
准备方法
The synthesis of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde under basic conditions to form the desired vinylbenzene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the manufacture of OLEDs and organic solid-state lasers, where it serves as an efficient light-emitting material
作用机制
The mechanism by which 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs and lasers, where the compound acts as a light-emitting layer .
相似化合物的比较
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is unique due to its high photoluminescence efficiency and stability. Similar compounds include:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene: This compound has similar photophysical properties but may differ in terms of stability and efficiency.
4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-di-p-tolylaniline): Another related compound with comparable applications in organic electronics
These comparisons highlight the unique advantages of this compound in terms of its efficiency and stability in various applications.
属性
分子式 |
C50H44N2 |
|---|---|
分子量 |
672.9 g/mol |
IUPAC 名称 |
3-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C50H44N2/c1-37-8-26-45(27-9-37)51(46-28-10-38(2)11-29-46)48-32-22-43(23-33-48)20-18-41-14-16-42(17-15-41)19-21-44-24-34-49(35-25-44)52(47-30-12-39(3)13-31-47)50-7-5-6-40(4)36-50/h5-36H,1-4H3/b20-18+,21-19+ |
InChI 键 |
PSMFVGWGLXBEOA-FRCMOREXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


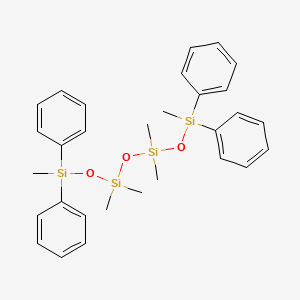
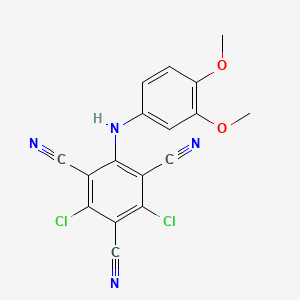
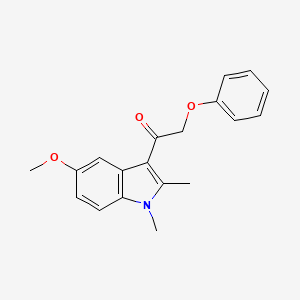
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
